

# A Comparative Guide to Glutaminase Inhibitors: DON vs. CB-839

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Compound of Interest		
Compound Name:	6-Diazo-5-oxo-D-norleucine	
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In the landscape of cancer metabolism, the targeting of glutamine utilization has emerged as a promising therapeutic strategy. Two key inhibitors at the forefront of this research are 6-Diazo-5-oxo-L-norleucine (DON) and Telaglenastat (CB-839). This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.

## **Mechanism of Action and Specificity**

DON is a broad-spectrum glutamine antagonist that mimics glutamine, allowing it to irreversibly inhibit a wide range of glutamine-utilizing enzymes through covalent modification.[1][2] Its targets are not limited to glutaminase but also include glutamine amidotransferases involved in de novo purine and pyrimidine synthesis, as well as asparagine synthetase.[1][3] This broad activity can lead to a more profound disruption of cancer cell metabolism but also contributes to significant off-target toxicities.[4][5]

CB-839 (Telaglenastat), in contrast, is a potent, selective, and orally bioavailable allosteric inhibitor of glutaminase 1 (GLS1), with activity against both the KGA and GAC splice variants. [6][7] It exhibits a time-dependent and slowly reversible inhibition.[6] Its high selectivity for GLS1 over other glutamine-utilizing enzymes results in a more targeted approach with a generally more favorable toxicity profile compared to DON.[1][7]

## **Potency and Efficacy**



The following table summarizes the key quantitative data for DON and CB-839, compiled from various preclinical studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

Parameter	DON	CB-839 (Telaglenastat)
Target(s)	Broad-spectrum glutamine antagonist (Glutaminase, Amidotransferases, etc.)[1][2]	Selective Glutaminase 1 (GLS1) inhibitor (KGA and GAC isoforms)[6][7]
Mechanism	Irreversible, covalent binding to active site[1]	Allosteric, slowly reversible[6]
IC50 (Glutaminase)	~1 µM (for kidney-type glutaminase)[8]	24 nM (recombinant human GAC)[6]
Cellular Antiproliferative IC50	Varies by cell line, generally in the low micromolar range[1]	2-300 nM in sensitive TNBC cell lines[7]
In Vivo Efficacy	Tumor growth inhibition in various murine cancer models[1]	54-61% tumor growth inhibition in TNBC xenograft models (200 mg/kg, p.o.)[6][7]
Toxicity Profile	Dose-limiting gastrointestinal and neurological toxicities[5][9]	Generally well-tolerated; most common adverse events are fatigue and nausea[10][11]

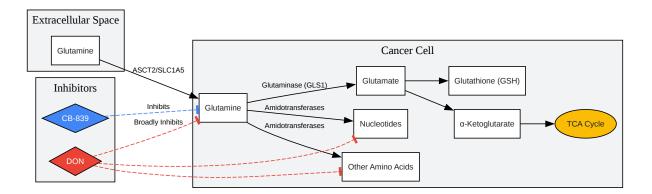
# Signaling Pathways and Cellular Effects

Both DON and CB-839 disrupt glutamine metabolism, which is central to several key cellular processes. The primary consequence of glutaminase inhibition is the blockage of the conversion of glutamine to glutamate. This has several downstream effects:

 TCA Cycle Anaplerosis: The production of α-ketoglutarate from glutamate is a key anaplerotic pathway that replenishes intermediates of the tricarboxylic acid (TCA) cycle.
 Inhibition of glutaminase depletes these intermediates, impairing energy production and the synthesis of biosynthetic precursors.[1][12]



- Redox Homeostasis: Glutamate is a precursor for the synthesis of glutathione (GSH), a
  major cellular antioxidant. By reducing intracellular glutamate levels, both inhibitors can lead
  to decreased GSH levels, resulting in increased reactive oxygen species (ROS) and
  oxidative stress.[13][14]
- Nucleotide and Amino Acid Synthesis: DON's broad activity directly inhibits the synthesis of purines, pyrimidines, and other amino acids that rely on glutamine as a nitrogen donor.[1]
   While CB-839 does not directly inhibit these enzymes, the depletion of the glutamate pool can indirectly affect these pathways.



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**Fig. 1:** Simplified signaling pathway of glutamine metabolism and points of inhibition by DON and CB-839.

# **Experimental Protocols Glutaminase Activity Assay**

A common method to determine glutaminase activity involves measuring the production of glutamate from glutamine.

Principle: This assay relies on the enzymatic conversion of glutamate to  $\alpha$ -ketoglutarate by glutamate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase



in absorbance at 340 nm due to NADH production is proportional to the glutaminase activity.

#### Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-acetate (pH 8.6), 150 mM K2HPO4, and 0.25 mM EDTA.
- Sample Preparation: Lyse cells or homogenize tissues in a suitable buffer and determine the protein concentration.
- Assay Reaction: In a 96-well plate, add the following to each well:
  - 50 μL of reaction buffer
  - 10 μL of 20 mM L-glutamine
  - 10 μL of 20 mM NAD+
  - 5 μL of glutamate dehydrogenase (10 units/mL)
  - 10 μL of cell or tissue lysate
  - For inhibitor studies, pre-incubate the lysate with varying concentrations of DON or CB-839 before adding the substrate.
- Measurement: Immediately measure the absorbance at 340 nm at 37°C in a kinetic mode for 30-60 minutes.
- Calculation: Calculate the rate of NADH production from the linear portion of the kinetic curve. Glutaminase activity is expressed as nmol of glutamate produced per minute per mg of protein.[15]

### **Cell Viability Assay**

Cell viability in response to inhibitor treatment can be assessed using various methods, such as the MTT or CellTiter-Glo® assay.





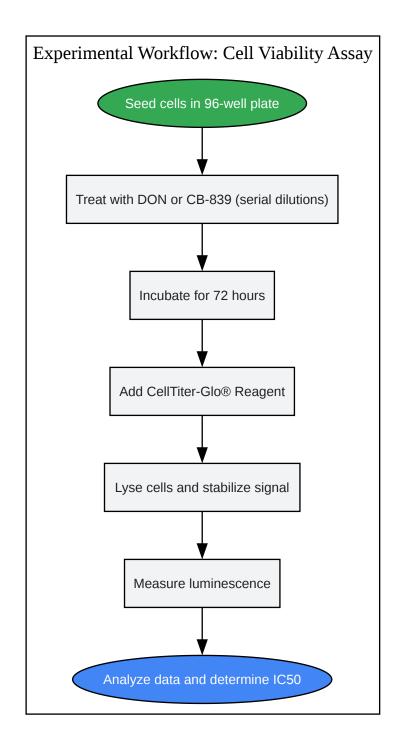


Principle (CellTiter-Glo®): This luminescent assay measures the amount of ATP present, which is an indicator of metabolically active cells.

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Inhibitor Treatment: Treat the cells with a serial dilution of DON or CB-839 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
   Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Measure the luminescence using a plate reader.
- Data Analysis: Normalize the luminescence readings to the vehicle-treated cells to determine
  the percentage of cell viability. Plot the results to determine the IC50 value for each inhibitor.
  [7][16]





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**Fig. 2:** A typical experimental workflow for determining cell viability in response to glutaminase inhibitors.

# **Clinical Development and Future Perspectives**



Both DON and CB-839 have been evaluated in clinical trials. Early clinical development of DON was hampered by its toxicity.[5][9] However, there is renewed interest in DON through the development of prodrugs, such as DRP-104 and JHU-083, which are designed to be preferentially activated in the tumor microenvironment, thereby improving the therapeutic index. [3][4][9]

CB-839 has undergone extensive clinical investigation, both as a monotherapy and in combination with other anticancer agents.[10][17][18][19][20] While single-agent activity has been modest in some settings, combination therapies have shown more promise, for example, with immune checkpoint inhibitors or other targeted agents.[12][13][21]

## Conclusion

DON and CB-839 represent two distinct approaches to targeting glutamine metabolism in cancer. DON is a broad-spectrum, irreversible inhibitor with potent but less selective activity, while CB-839 is a highly selective, reversible inhibitor of GLS1. The choice between these or related compounds in a research or clinical setting will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The ongoing development of DON prodrugs and the exploration of CB-839 in various combinations highlight the continued importance of glutamine metabolism as a key target in oncology.

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## References

- 1. We're Not "DON" Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Diazo-5-oxo-L-norleucine Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Glutaminase A potential target for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]



- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Glutamine Antagonist » Johns Hopkins Drug Discovery [drugdiscovery.jhu.edu]
- 10. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. onclive.com [onclive.com]
- 13. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutaminase Inhibitor CB-839 Increases Radiation Sensitivity of Lung Tumor Cells and Human Lung Tumor Xenografts in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondrial glutaminase activity assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. NCI10220: A Phase II Basket Trial of Glutaminase Inhibitor (BeGIN) Telaglenastat (CB-839) HCl in Patients with NF1 Aberrations, NF1 Mutant Malignant Peripheral Nerve Sheath Tumors (MPNST), KEAP1/NRF2 and LKB1 Aberrant Tumors [mdanderson.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
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